(S)-2-((S)-3-Amino-3-carboxypropanamido)succinic acid
Overview
Description
(S)-2-((S)-3-Amino-3-carboxypropanamido)succinic acid is a complex organic compound that plays a significant role in various biochemical processes. This compound is characterized by its unique structure, which includes both amino and carboxyl functional groups, making it a versatile molecule in chemical reactions and biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-3-Amino-3-carboxypropanamido)succinic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the catalytic hydrogenation of maleic acid or its anhydride to produce succinic acid, which is then further modified through a series of reactions to introduce the amino and carboxyl groups .
Industrial Production Methods
Industrial production of this compound often utilizes bio-based methods, leveraging microbial fermentation processes. Metabolically engineered strains of bacteria, such as Escherichia coli, are used to convert renewable resources like glucose into succinic acid, which is then chemically modified to produce this compound .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((S)-3-Amino-3-carboxypropanamido)succinic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of succinic acid to fumaric acid.
Reduction: Reduction reactions can modify the carboxyl groups to alcohols.
Substitution: Amino and carboxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, catalytic hydrogenation for reduction, and various organic solvents for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
Scientific Research Applications
(S)-2-((S)-3-Amino-3-carboxypropanamido)succinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of biodegradable plastics, food additives, and pharmaceuticals
Mechanism of Action
The mechanism of action of (S)-2-((S)-3-Amino-3-carboxypropanamido)succinic acid involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes, participating in metabolic pathways that produce energy and other essential biomolecules. Its molecular targets include various enzymes involved in the citric acid cycle and amino acid metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acids and dicarboxylic acids, such as:
- Aspartic acid
- Glutamic acid
- Fumaric acid
Uniqueness
What sets (S)-2-((S)-3-Amino-3-carboxypropanamido)succinic acid apart is its unique combination of functional groups, which allows it to participate in a broader range of chemical reactions and biological processes compared to its counterparts .
Properties
IUPAC Name |
(2S)-2-[[(3S)-3-amino-3-carboxypropanoyl]amino]butanedioic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O7/c9-3(7(14)15)1-5(11)10-4(8(16)17)2-6(12)13/h3-4H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17)/t3-,4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAWLANLJYMEGB-IMJSIDKUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)NC(CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)N[C@@H](CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60079-22-3 | |
Record name | L-β-Aspartyl-L-aspartic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60079-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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